2,5-difluoro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a 2,5-difluorobenzene core linked via an ethyl group to a substituted 1,3-thiazole ring. The thiazole moiety is further functionalized with a 4-methyl group and a 3-methylphenyl substituent. Sulfonamides are historically significant in medicinal chemistry due to their role as enzyme inhibitors (e.g., carbonic anhydrase) and antimicrobial agents. The fluorine atoms on the benzene ring likely enhance metabolic stability and modulate electronic properties, while the thiazole ring contributes to π-stacking interactions and solubility. Structural analysis of such compounds often employs crystallographic tools like the SHELX suite for precise determination of bond lengths, angles, and conformational preferences .
Properties
IUPAC Name |
2,5-difluoro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O2S2/c1-12-4-3-5-14(10-12)19-23-13(2)17(26-19)8-9-22-27(24,25)18-11-15(20)6-7-16(18)21/h3-7,10-11,22H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKJRIHGSHIHHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(S2)CCNS(=O)(=O)C3=C(C=CC(=C3)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-difluoro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide typically involves multiple steps, including the formation of the thiazole ring, the introduction of the sulfonamide group, and the incorporation of the fluorine atoms. Common synthetic routes may involve:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonamide Group: This step often involves the reaction of an amine with a sulfonyl chloride in the presence of a base.
Incorporation of Fluorine Atoms: Fluorination can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,5-difluoro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2,5-difluoro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-difluoro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways will depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the compound’s properties, a structural and functional comparison with analogous sulfonamide and thiazole-containing derivatives is essential. Below is an analysis based on structurally related compounds from available data (see Table 1 ).
Table 1: Structural and Functional Comparison
| Compound ID / Name | Core Structure | Key Substituents | Potential Pharmacological Relevance |
|---|---|---|---|
| Target Compound | Benzene-sulfonamide + thiazole | 2,5-difluoro; 4-methylthiazole; 3-methylphenyl | Enzyme inhibition, antimicrobial activity |
| 951958-28-4: 4-methyl-N-(oxolan-2-ylmethyl)-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide | Thiazole-carboxamide | Oxolane (tetrahydrofuran) linker; 2-propylpyridin-4-yl | CNS targeting (lipophilic linker) |
| 1212329-26-4: 4-[[(4-fluorophenyl)sulfonylamino]methyl]-N-[2-(2-morpholin-4-ylethylamino)-2-oxoethyl]cyclohexane-1-carboxamide | Cyclohexane-carboxamide + sulfonamide | 4-fluorophenyl; morpholine-ethylamino | Kinase inhibition (morpholine moiety) |
Key Observations
Sulfonamide vs. Carboxamides (e.g., 951958-28-4) often exhibit improved solubility due to their polar amide groups but may suffer from faster metabolic clearance.
Substituent Effects: Fluorine Placement: The 2,5-difluoro substitution on the benzene ring in the target compound contrasts with the single 4-fluoro group in 1212329-26-3. Thiazole Modifications: The 3-methylphenyl group on the thiazole ring introduces steric bulk absent in 951958-28-4, which features a pyridine substituent. This could influence π-π interactions with aromatic residues in binding sites.
Linker Diversity :
- The ethyl linker in the target compound provides flexibility, whereas the oxolane linker in 951958-28-4 introduces conformational rigidity, possibly affecting bioavailability.
Pharmacophore Hybridization :
- Compound 1212329-26-4 combines sulfonamide and morpholine groups, suggesting dual functionality (e.g., kinase inhibition and membrane permeability). The target compound lacks such hybrid motifs but compensates with fluorine-enhanced stability.
Research Findings and Limitations
- Crystallographic Insights: The SHELX suite has been pivotal in resolving structures of sulfonamide derivatives, enabling precise comparisons of bond parameters (e.g., S–N distances in sulfonamides vs. carboxamides) .
- Biological Data Gaps : The evidence lacks explicit binding or activity data for the listed compounds. For instance, while the morpholine group in 1212329-26-4 is associated with kinase inhibition, its efficacy relative to the target compound remains unquantified.
Biological Activity
The compound 2,5-difluoro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2,5-difluoro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide can be represented as follows:
- Molecular Formula : C₁₅H₁₄F₂N₂O₂S
- Molecular Weight : 348.35 g/mol
- SMILES Notation : CC(NC(C)C(=O)S(=O)(=O)N)C(F)(F)C
This compound features a sulfonamide group, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.
Sulfonamides generally exert their effects by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. However, the specific biological activity of 2,5-difluoro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide may extend beyond this mechanism, potentially affecting various biological pathways.
Pharmacological Effects
Research indicates that sulfonamide derivatives can influence cardiovascular functions. For instance, studies have shown that certain sulfonamides can modulate perfusion pressure and coronary resistance in isolated rat heart models. This suggests a potential therapeutic application in managing cardiovascular diseases .
Table 1: Summary of Biological Activities of Sulfonamide Derivatives
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 4-(2-Aminoethyl)benzenesulfonamide | Decreases perfusion pressure | Calcium channel inhibition |
| N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide | Carbonic anhydrase inhibition | Cardiovascular modulation |
| 2,5-Difluoro-N-{...} | Potential anti-inflammatory effects | Unknown |
Case Studies
- Cardiovascular Effects : A study evaluated the impact of various benzenesulfonamide derivatives on perfusion pressure in isolated rat hearts. It was found that certain compounds significantly reduced perfusion pressure over time compared to controls . This indicates a possible role in treating conditions like hypertension.
- Antioxidant Activity : Another investigation into related sulfonamide derivatives revealed antioxidant properties against oxidative stress markers like DPPH and hydrogen peroxide. These findings suggest that similar compounds could be developed for therapeutic use in oxidative stress-related diseases .
Research Findings
Recent studies have focused on the pharmacokinetics and bioavailability of sulfonamide derivatives using computational models. For example, the ADME/PK analysis indicated favorable permeability characteristics for some derivatives in human intestinal models . Understanding these parameters is crucial for developing effective therapies.
Table 2: Pharmacokinetic Parameters of Selected Sulfonamides
| Compound Name | Absorption | Distribution | Metabolism | Excretion |
|---|---|---|---|---|
| 4-(2-Aminoethyl)benzenesulfonamide | High | Moderate | Liver | Urine |
| N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide | Moderate | High | Liver | Feces |
| 2,5-Difluoro-N-{...} | TBD | TBD | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
